molecular formula C10H8ClN B3215643 7-Chloro-3-methylquinoline CAS No. 116529-80-7

7-Chloro-3-methylquinoline

Cat. No. B3215643
M. Wt: 177.63 g/mol
InChI Key: FKYHSWFYBFHXKN-UHFFFAOYSA-N
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Patent
US06759429B2

Procedure details

Under nitrogen atmosphere, to a solution of 2-amino-4-chloro-benzaldehyde (467 mg) in ethanol (10 mL) were added propanal (250 μL) and piperidine (50 μl), and the mixture was heated under reflux. Further, to the mixture were added propanal (800 μL) and piperidine (250 μL) in several portions, and the mixture was heated under reflux for total 9 hours. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane/ethyl acetate=6/1) to give 7-chloro-3-methylquinoline (401 mg, 75%).
Quantity
467 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step Two
Quantity
250 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH:11](=O)[CH2:12][CH3:13].N1CCCCC1>C(O)C>[Cl:10][C:8]1[CH:9]=[C:2]2[C:3]([CH:4]=[C:12]([CH3:13])[CH:11]=[N:1]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
467 mg
Type
reactant
Smiles
NC1=C(C=O)C=CC(=C1)Cl
Name
Quantity
250 μL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
50 μL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
800 μL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
250 μL
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for total 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column (hexane/ethyl acetate=6/1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=C(C=NC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 401 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.